Piperazine-13C4 Dihydrochloride

Description

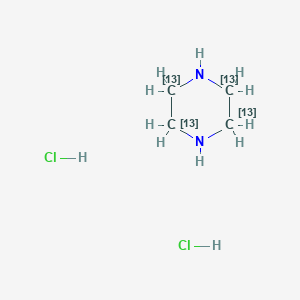

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12Cl2N2 |

|---|---|

Molecular Weight |

163.03 g/mol |

IUPAC Name |

(2,3,5,6-13C4)1,4-diazinane;dihydrochloride |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1+1,2+1,3+1,4+1;; |

InChI Key |

CVVIJWRCGSYCMB-QLLNYKDXSA-N |

Isomeric SMILES |

[13CH2]1[13CH2]N[13CH2][13CH2]N1.Cl.Cl |

Canonical SMILES |

C1CNCCN1.Cl.Cl |

Origin of Product |

United States |

Advanced Spectroscopic Methodologies for the Investigation of Piperazine 13c4 Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of molecules at the atomic level. For piperazine (B1678402) and its derivatives, NMR provides invaluable insights into their conformational behavior and electronic environment.

High-Resolution Carbon-13 (¹³C) NMR Spectroscopy for Carbon Atom Assignment and Molecular Dynamics

High-resolution ¹³C NMR spectroscopy is fundamental in determining the chemical environment of each carbon atom within a molecule. In piperazine-containing compounds, the chemical shifts of the piperazine ring carbons are sensitive to their local environment. ingentaconnect.com For instance, in N-acyl-piperazines, the carbon signals can be influenced by the nature of the acyl group and the solvent. researchgate.netrsc.org The ¹³C labeling in Piperazine-¹³C₄ Dihydrochloride (B599025) significantly enhances the signal intensity of the labeled carbons, facilitating their unambiguous assignment even in complex spectra.

The study of N-benzoylated piperazines has shown that these molecules exist as distinct conformers at room temperature due to the restricted rotation around the amide bond. rsc.orgnih.govnih.gov This results in multiple signals in the ¹³C NMR spectrum for the piperazine ring carbons. For example, in symmetrically N,N'-diacylated piperazines, four independent signals for the piperazine carbons can be observed at low temperatures, which coalesce into a single signal at elevated temperatures as the rate of rotation increases. rsc.org This phenomenon allows for the study of the molecular dynamics of the system. In some cases, ¹³C NMR spectra of piperazine derivatives may show broad or unobserved signals for the ring carbons, indicating dynamic processes occurring on the NMR timescale. ingentaconnect.com

| Compound Class | Key ¹³C NMR Observations | Reference |

| N-Acyl-Piperazines | Chemical shifts influenced by acyl group and solvent. | researchgate.netrsc.org |

| N-Benzoylated Piperazines | Existence of conformers at room temperature due to restricted amide bond rotation. | rsc.orgnih.govnih.gov |

| Symmetrically N,N'-Diacylated Piperazines | Four independent signals for piperazine carbons at low temperatures, coalescing at higher temperatures. | rsc.org |

| General Piperazine Derivatives | Broad or unobserved signals may indicate dynamic processes. | ingentaconnect.com |

Computational Prediction and Validation of ¹³C NMR Chemical Shifts and Shielding Constants

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict and validate experimental NMR data. nih.gov These calculations can provide theoretical ¹³C NMR spectra that correlate well with experimental data, aiding in the assignment of complex spectra and confirming intermolecular interactions. nih.govresearchgate.net For example, in a study of a genistein (B1671435)/piperazine complex, DFT calculations of shielding constants confirmed the formation of a hydrogen bond and proton transfer from the genistein to the piperazine nitrogen. researchgate.net Similarly, for 1,4-dibenzylpiperazines, analysis of chemical shift data from ¹³C CP/MAS NMR spectra was supported by theoretical computations of shielding constants. nih.gov These computational approaches are valuable for understanding the electronic structure and its influence on the NMR parameters of piperazine-containing systems.

Dynamic NMR Studies of Conformational Equilibria within Piperazine Ring Systems

The piperazine ring is not static; it undergoes conformational changes, primarily the chair-to-chair interconversion. nih.govrsc.orgacs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational equilibria. researchgate.netnih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. nih.govnih.govrsc.org

For many N-substituted piperazines, two distinct dynamic processes can be observed: the rotation around the N-acyl bond and the inversion of the piperazine ring. nih.govnih.govrsc.org For N-benzoylated piperazines, the activation energy barriers for these processes have been calculated to be between 56 and 80 kJ mol⁻¹. nih.govnih.govrsc.org Often, the energy barrier for the amide bond rotation is higher than that for the ring inversion. nih.govnih.govrsc.org The presence of substituents on the piperazine ring or on the acyl group can influence these energy barriers. nih.govnih.govrsc.org For instance, an aryl substituent on the second nitrogen atom can lead to reduced rotational and inversion barriers. nih.govnih.govrsc.org

| Dynamic Process | Compound Type | Activation Energy Range (ΔG‡) | Key Influencing Factors | Reference |

| Amide Bond Rotation | N-Benzoylated Piperazines | 56 - 80 kJ mol⁻¹ | Substituents on the benzoyl group. | nih.govnih.govrsc.org |

| Ring Inversion | N-Benzoylated Piperazines | 56 - 80 kJ mol⁻¹ | Substituents on the piperazine ring and acyl group. | nih.govnih.govrsc.org |

| Ring Inversion | N,N'-Dimethylpiperazine | 55.7 kJ mol⁻¹ | - | nih.gov |

Solid-State ¹³C NMR Approaches to Piperazine-Containing Complexes and Interactions

Solid-state ¹³C NMR, particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), provides detailed information about the structure and intermolecular interactions of piperazine-containing compounds in the solid phase. nih.govresearchgate.net This technique is especially useful for studying systems that are insoluble or where crystal structures are difficult to obtain.

¹³C CP/MAS NMR has been used to study the interaction between piperazine and other molecules, such as the flavonoid genistein. researchgate.net The observed chemical shifts in the solid-state NMR spectrum can indicate the formation of hydrogen bonds and even proton transfer between the interacting molecules. researchgate.net For example, a significant downfield shift of the C-7 carbon of genistein in its complex with piperazine confirmed the deprotonation of the 7-OH group and the transfer of the proton to the piperazine nitrogen. researchgate.net Furthermore, solid-state NMR can be used in conjunction with single-crystal X-ray diffraction and computational modeling to provide a comprehensive understanding of the solid-state structure and packing of piperazine derivatives. nih.gov

Mass Spectrometry (MS) Techniques in Quantitative Bioanalysis and Metabolomics

Mass spectrometry (MS) is an indispensable analytical tool in bioanalysis and metabolomics due to its high sensitivity and selectivity. When coupled with chromatographic separation techniques, it allows for the accurate quantification of compounds in complex biological samples.

Principles and Application of Stable Isotope Labeled (SIL) Internal Standards in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. scispace.comscioninstruments.com The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Piperazine-¹³C₄ Dihydrochloride for the analysis of piperazine. scispace.comwaters.com SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute during chromatography and experience similar extraction efficiencies and matrix effects. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a widely used technique for the quantification of drugs and their metabolites in biological matrices like plasma and tissue. nih.govnih.govresearchgate.net The use of a SIL internal standard is considered the gold standard in quantitative LC-MS/MS assays. scispace.comchromatographyonline.com It effectively compensates for variations in sample recovery and matrix effects, which are common sources of imprecision. waters.comnih.gov For example, in the analysis of piperazine in chicken muscle, HPLC-MS/MS methods have been developed for its sensitive detection. researchgate.netscienceasia.org While some methods use external standards, the incorporation of a SIL-IS like Piperazine-¹³C₄ Dihydrochloride would enhance the accuracy and reliability of such assays. scienceasia.org The use of SIL-IS is particularly important when dealing with complex matrices where significant ion suppression or enhancement can occur. waters.com However, it is important to ensure the isotopic purity of the SIL-IS, as any unlabeled analyte impurity can lead to inaccurate results. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov Similar to LC-MS, the use of a SIL internal standard in GC-MS is highly recommended for quantitative analysis. nih.govchromatographyonline.com The SIL-IS is added to the sample prior to extraction and derivatization (if required) and is carried through the entire analytical process alongside the analyte. chromatographyonline.com By monitoring specific ions for both the analyte and the SIL-IS, the ratio of their peak areas can be used to accurately determine the concentration of the analyte, correcting for any losses or variations during sample workup and injection. scioninstruments.com The selection of an appropriate SIL-IS is critical for the accuracy of the quantitative results. nih.gov

| Analytical Technique | Role of SIL Internal Standard | Advantages | Key Considerations |

| LC-MS/MS | Corrects for variability in sample recovery and matrix effects. waters.comnih.gov | High accuracy and precision in quantification. scispace.comchromatographyonline.com | Co-elution of analyte and IS, isotopic purity of IS. waters.com |

| GC-MS | Compensates for losses during sample preparation and injection. chromatographyonline.com | Improved precision and accuracy of quantitative analysis. scioninstruments.comnih.gov | Selection of appropriate IS with similar properties to the analyte. nih.gov |

Methodological Considerations for Correction of Matrix Effects and Ion Suppression with SIL-IS

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects and ion suppression are significant challenges that can compromise the accuracy and reliability of quantitative measurements. Matrix effects arise from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. chromatographyonline.comlongdom.org Ion suppression, the more common phenomenon, can lead to underestimation of the analyte concentration and, in severe cases, false-negative results. chromatographyonline.com

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Piperazine-13C4 Dihydrochloride, is a widely accepted and preferred strategy to correct for these matrix-induced variations. wuxiapptec.comnih.gov A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). wuxiapptec.com The fundamental principle behind using a SIL-IS is that it possesses nearly identical physicochemical properties to the unlabeled analyte. wuxiapptec.com This similarity ensures that the SIL-IS and the analyte experience the same degree of matrix effects and ion suppression during the LC-MS analysis. wuxiapptec.com

Key Methodological Considerations:

Co-elution: For the SIL-IS to effectively compensate for matrix effects, it is crucial that it co-elutes with the analyte. waters.com Any chromatographic separation between the analyte and the SIL-IS can expose them to different matrix components at the ion source, leading to differential ion suppression and inaccurate quantification. waters.comnih.gov

Concentration of SIL-IS: The concentration of the SIL-IS should be carefully optimized. It is typically recommended to be in the range of one-third to one-half of the upper limit of quantification (ULOQ) of the analyte. wuxiapptec.com This ensures a consistent and measurable response without saturating the detector.

Purity of SIL-IS: The isotopic purity of the SIL-IS is a critical factor. The presence of unlabeled analyte as an impurity in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). waters.com

Timing of Addition: The SIL-IS should be added to the sample as early as possible in the sample preparation workflow, ideally before any extraction or dilution steps. wuxiapptec.com This allows the SIL-IS to account for analyte loss during sample processing in addition to correcting for matrix effects.

Table 1: Comparison of Internal Standard Strategies for Mitigating Matrix Effects

| Internal Standard Type | Principle of Correction | Advantages | Disadvantages |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences identical matrix effects. wuxiapptec.comwaters.com | High accuracy and precision in correcting for matrix effects and analyte loss during sample preparation. nih.govcrimsonpublishers.com | Higher cost and potential for isotopic cross-talk. nih.gov |

| Structural Analogue Internal Standard | Chemically similar to the analyte but with a different molecular weight. | Lower cost and readily available. | May not co-elute perfectly with the analyte, leading to incomplete correction of matrix effects. nih.govscispace.com |

| No Internal Standard | Relies on external calibration. | Simplest approach. | Highly susceptible to matrix effects and variations in sample preparation, leading to inaccurate results. chromatographyonline.com |

Impact of Isotopic Labeling on Chromatographic Co-elution and Retention Time Differences in LC-MS

While SIL-ISs are considered the gold standard for quantitative LC-MS, the type and position of the isotopic label can sometimes influence chromatographic behavior, leading to retention time differences between the analyte and the SIL-IS. This phenomenon, known as the "isotope effect," can compromise the effectiveness of the SIL-IS in correcting for matrix effects if the separation is significant. waters.comnih.gov

The most pronounced isotope effects are typically observed with deuterium (B1214612) (²H) labeling. nih.govresearchgate.net The substitution of hydrogen with deuterium can alter the lipophilicity and hydrogen bonding capacity of the molecule, resulting in a slight shift in retention time, particularly in reversed-phase chromatography. waters.com This can lead to the analyte and the SIL-IS experiencing different degrees of ion suppression if they elute into regions of the chromatogram with varying matrix interferences. nih.gov

In contrast, labeling with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) generally results in negligible chromatographic shifts. researchgate.netnih.gov This is because the relative mass difference between ¹²C and ¹³C or ¹⁴N and ¹⁵N is much smaller than that between ¹H and ²H, leading to minimal changes in the molecule's physicochemical properties. youtube.com Therefore, ¹³C- and ¹⁵N-labeled internal standards are often preferred to ensure true co-elution and accurate correction for matrix effects. researchgate.net

Table 2: Impact of Isotope Type on Chromatographic Retention Time

| Isotope Label | Typical Retention Time Shift | Reason for Shift | Implication for Matrix Effect Correction |

| Deuterium (²H) | Can be significant, leading to partial or complete separation. waters.comnih.gov | Changes in lipophilicity and hydrogen bonding due to the larger relative mass difference. waters.com | May lead to inaccurate correction if the analyte and SIL-IS experience different ion suppression zones. nih.gov |

| Carbon-13 (¹³C) | Generally negligible; co-elution is maintained. researchgate.netnih.gov | Minimal change in physicochemical properties due to the smaller relative mass difference. youtube.com | Provides the most accurate correction for matrix effects due to true co-elution. researchgate.net |

| Nitrogen-15 (¹⁵N) | Generally negligible; co-elution is maintained. nih.gov | Minimal change in physicochemical properties due to the smaller relative mass difference. | Provides accurate correction for matrix effects. |

Strategies for Isotopic Purity Assessment and Minimization of Cross-Talk in MS Analysis

The accuracy of quantitative analysis using a SIL-IS is highly dependent on its isotopic purity and the absence of "cross-talk" between the analyte and the internal standard in the mass spectrometer.

Isotopic Purity Assessment:

The isotopic purity of a SIL-IS like this compound refers to the percentage of the compound that is fully labeled with the desired heavy isotopes. It is crucial to assess the isotopic purity to ensure that the contribution of any unlabeled analyte present as an impurity in the SIL-IS solution is negligible. waters.com This is typically performed by the manufacturer and should be verified by the user. High-resolution mass spectrometry can be used to determine the isotopic distribution and confirm the absence of significant unlabeled material. nih.gov

Minimization of Cross-Talk:

Cross-talk occurs when the signal from the analyte interferes with the signal of the SIL-IS, or vice versa. This can happen in two primary ways:

Isotopic Contribution: The natural isotopic abundance of elements (e.g., ¹³C) in the unlabeled analyte can contribute to the signal at the mass-to-charge ratio (m/z) of the SIL-IS.

In-source Fragmentation or Back-Exchange: The SIL-IS may lose its isotopic label in the ion source, or in the case of deuterium labels, exchange with hydrogen from the solvent, leading to a signal at the m/z of the analyte. youtube.com

Strategies to Minimize Cross-Talk:

Sufficient Mass Difference: To minimize the contribution of the analyte's natural isotopic signal to the SIL-IS signal, it is recommended to use a SIL-IS with a mass difference of at least 3 to 4 Daltons (Da) from the analyte. nih.gov this compound, with four ¹³C atoms, provides a +4 Da mass shift, which is generally sufficient to avoid this type of cross-talk.

Use of ¹³C or ¹⁵N Labels: As mentioned previously, ¹³C and ¹⁵N labels are more stable than deuterium labels and are not prone to back-exchange in the ion source, thus minimizing this potential source of cross-talk. researchgate.net

Chromatographic Separation: In cases where cross-talk is unavoidable, ensuring baseline chromatographic separation of the analyte and the interfering species (if not the SIL-IS itself) can mitigate the issue.

Correction Calculations: If the isotopic purity of the SIL-IS is less than ideal (e.g., contains more than 2% of the unlabeled analyte), mathematical corrections may need to be applied to the data to account for the impurity's contribution. youtube.com

Applications of Piperazine 13c4 Dihydrochloride in Metabolic Research and Flux Analysis

Stable Isotope Tracing (SIT) Methodologies for Pathway Elucidation

Stable isotope tracing (SIT) is a research method that uses non-radioactive isotopes to track the movement of atoms through metabolic pathways. By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C), into a biological system, researchers can follow the labeled atoms as they are incorporated into various metabolites. This provides a dynamic view of metabolic activity that is not achievable with traditional measurements of metabolite concentrations alone.

Experimental Design for In Vitro Metabolic Tracing Studies with ¹³C-Labeled Compounds

In vitro metabolic tracing studies using ¹³C-labeled compounds are essential for dissecting cellular metabolism under controlled conditions. These experiments typically involve culturing cells and introducing a ¹³C-labeled substrate, such as Piperazine-13C4 Dihydrochloride (B599025), into the culture medium.

A typical experimental workflow involves several key steps:

Cell Culture: The choice of cell line is crucial and depends on the research question. For instance, to study the metabolism of a piperazine-containing drug, a liver cell line like HepG2 might be used, as the liver is a primary site of drug metabolism.

Tracer Introduction: After a period of growth, the standard culture medium is replaced with a medium containing the ¹³C-labeled tracer. The concentration of the tracer and the duration of the labeling period are critical parameters that need to be optimized. nih.gov

Metabolite Extraction: At specific time points, metabolites are extracted from the cells. This is often achieved by quenching the metabolism rapidly, for example, with cold methanol, to prevent further enzymatic activity and preserve the isotopic labeling patterns.

Analytical Measurement: The extracted metabolites are then analyzed to determine the extent and position of ¹³C incorporation. The most common analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net

The design of the tracer itself is also a critical consideration. For example, using uniformly labeled glucose ([U-¹³C]glucose) allows for the tracking of all six carbon atoms as they traverse through central carbon metabolism. nih.gov In the case of Piperazine-13C4 Dihydrochloride, the four labeled carbons on the piperazine (B1678402) ring enable researchers to specifically follow the fate of this structural moiety.

| Parameter | Description | Common Choices/Considerations |

| Cell Type | The biological system under investigation. | Cancer cell lines, primary cells, immortalized cell lines. |

| ¹³C-Labeled Tracer | The molecule containing the stable isotope. | [U-¹³C]glucose, [1,2-¹³C₂]glucose, ¹³C-labeled amino acids, this compound. |

| Labeling Duration | The time cells are exposed to the tracer. | Can range from minutes to days, depending on the metabolic pathway of interest. |

| Metabolite Extraction | The process of isolating metabolites from cells. | Quenching with cold solvents (e.g., methanol, acetonitrile). |

| Analytical Platform | The instrumentation used to measure isotopic labeling. | GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR). |

Table 1: Key Parameters in the Design of In Vitro ¹³C Metabolic Tracing Studies

Experimental Design for In Vivo Metabolic Tracing Studies with ¹³C-Labeled Compounds

While in vitro studies offer a controlled environment, in vivo studies are crucial for understanding metabolism in the context of a whole organism. wikipedia.org These studies in animal models or human subjects provide insights into inter-organ metabolic fluxes and the systemic effects of drugs and nutrients.

The design of in vivo tracing experiments shares some principles with in vitro studies but also has unique considerations:

Tracer Administration: The ¹³C-labeled tracer can be administered through various routes, including intravenous infusion, oral gavage, or incorporation into the diet. acs.org The choice of administration route depends on the tracer and the biological question. For a compound like this compound, intravenous infusion might be chosen to mimic the administration of a piperazine-containing drug.

Tissue and Biofluid Sampling: At the end of the labeling period, tissue samples and biofluids (e.g., blood, urine, bile) are collected. rsc.org The timing of sample collection is critical for capturing the dynamics of tracer incorporation.

Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and analyzed using MS or NMR to determine the isotopic enrichment.

Recent advancements have enabled the use of multiple tracers simultaneously to probe different pathways concurrently. wikipedia.org Furthermore, techniques like magnetic resonance spectroscopy (MRS) offer the potential for non-invasive, real-time monitoring of ¹³C-labeled metabolite dynamics in vivo.

| Factor | In Vitro Studies | In Vivo Studies |

| System Complexity | Single cell type in a controlled environment. | Whole organism with complex inter-organ interactions. |

| Tracer Delivery | Addition to culture medium. | Intravenous infusion, oral gavage, diet. |

| Sampling | Harvesting of cells at defined time points. | Collection of tissues and biofluids. |

| Ethical Considerations | Generally fewer ethical constraints. | Requires approval from animal care and use committees or institutional review boards. |

Table 2: Comparison of In Vitro and In Vivo ¹³C Tracing Experimental Designs

Analysis of ¹³C Labeling Patterns and Isotopologue Distribution in Metabolites for Flux Determination

The data generated from ¹³C tracing experiments is in the form of mass isotopologue distributions (MIDs). An isotopologue is a molecule that differs only in the number of isotopic substitutions. For example, a metabolite with four carbon atoms can exist as M+0 (no ¹³C atoms), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), and so on. The relative abundance of these isotopologues constitutes the MID.

The analysis of MIDs is central to metabolic flux analysis (MFA). By comparing the experimentally measured MIDs to those predicted by a computational model of metabolism, researchers can estimate the fluxes through various pathways. The fundamental principle is that the pattern of ¹³C labeling in a product metabolite is a direct consequence of the pathways that produced it and the labeling pattern of its precursors.

For example, the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis are two major pathways of glucose breakdown. They produce pyruvate (B1213749) with distinct labeling patterns from [1-¹³C]glucose. By measuring the MID of pyruvate or downstream metabolites like alanine, the relative flux through the PPP versus glycolysis can be determined.

The process of flux determination typically involves:

Metabolic Network Model Construction: A detailed biochemical reaction network for the cell type under study is defined.

Isotopomer Balancing: Equations are written to describe the flow of labeled atoms through the network.

Flux Estimation: An optimization algorithm is used to find the set of fluxes that best reproduces the experimentally measured MIDs and other measured rates (e.g., nutrient uptake and product secretion).

The precision of the estimated fluxes is highly dependent on the choice of isotopic tracer. Different tracers provide different degrees of information about specific pathways. Therefore, careful selection of the ¹³C-labeled substrate is paramount for a successful MFA study.

Elucidation of Carbon Metabolism and Biosynthetic Pathways Using ¹³C-Labeled Tracers

¹³C-labeled tracers are instrumental in mapping the flow of carbon atoms through metabolic networks and understanding how cells utilize different nutrients to build biomass and generate energy.

Tracing the Metabolic Fate of Piperazine and its Derivatives in Biological Systems

The piperazine ring is a common structural motif in many drugs. Understanding its metabolic fate is crucial for drug development, as metabolism can lead to the formation of active, inactive, or even toxic metabolites. The biotransformation of the piperazine ring can involve several types of reactions, including N-oxidation, hydroxylation, N-dealkylation, and ring cleavage. In some cases, novel metabolic pathways such as ring contraction to an imidazoline (B1206853) have been observed.

Using this compound as a tracer would allow researchers to precisely track the fate of the piperazine ring. For example:

N-dealkylation: If one of the substituents on a nitrogen atom is removed, the ¹³C4-labeled piperazine core would remain intact in the resulting metabolite.

Ring cleavage: If the piperazine ring is opened, the ¹³C label would be distributed among the resulting fragments. By identifying these labeled fragments, the specific site of ring cleavage can be determined.

Formation of adducts: The piperazine ring can be metabolically activated to form reactive intermediates that can bind to cellular macromolecules like proteins. Tracing the ¹³C label would help in identifying these adducts and understanding the mechanisms of toxicity.

A study on the metabolic activation of a 1,3-disubstituted piperazine derivative revealed a novel ring contraction pathway. The use of a ¹³C-labeled piperazine in such a study would provide definitive evidence for the rearrangement of the carbon skeleton.

| Metabolic Reaction | Expected Fate of ¹³C4 Label |

| N-oxidation | The ¹³C4-labeled ring remains intact. |

| Hydroxylation | The ¹³C4-labeled ring remains intact with an added hydroxyl group. |

| N-dealkylation | The ¹³C4-labeled piperazine core is retained in one of the metabolites. |

| Ring Cleavage | The ¹³C label is distributed among the resulting acyclic metabolites. |

| Ring Contraction | The ¹³C atoms are rearranged into a new ring structure. |

Table 3: Potential Applications of this compound in Tracing Piperazine Metabolism

Investigation of Nutrient Utilization and Metabolic Network Dynamics using Isotope Tracers

For example, by culturing cells with [U-¹³C]glucose, the contribution of glucose to the synthesis of amino acids, fatty acids, and nucleotides can be quantified. This can reveal how metabolic pathways are rewired in different physiological or pathological states, such as cancer. Cancer cells, for instance, are known to exhibit increased glucose uptake and lactate (B86563) production, a phenomenon known as the Warburg effect. ¹³C tracing studies have been instrumental in dissecting the metabolic reprogramming that underlies this phenotype.

Similarly, ¹³C-labeled amino acids can be used to trace their contribution to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. This is particularly important for understanding the metabolism of glutamine, which is a major fuel source for many cancer cells.

The dynamic nature of metabolic networks can also be studied using pulse-chase experiments. In this design, cells are first "pulsed" with a ¹³C-labeled tracer for a short period, and then the tracer is "chased" with an unlabeled version of the same nutrient. By monitoring the rate at which the ¹³C label is lost from different metabolites, the turnover rates of these metabolite pools can be determined.

Computational and Theoretical Investigations of Piperazine 13c4 Dihydrochloride and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to modern computational chemistry, offering a detailed description of the electronic distribution and energy of a molecule. These methods are crucial for understanding the intrinsic properties of Piperazine-13C4 Dihydrochloride (B599025).

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For Piperazine-13C4 Dihydrochloride, this involves determining the precise bond lengths, bond angles, and dihedral angles of the piperazine (B1678402) ring in its dicationic, chair, or boat conformations.

In a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, a related piperazine derivative, DFT calculations were performed using the WB97XD and B3LYP-D functionals with the 6-311++G** basis set to optimize the molecular geometry. researchgate.net The inclusion of dispersion corrections (the "-D" in the functional names) is important for accurately modeling non-covalent interactions. researchgate.net The calculations confirmed that the optimized structure corresponded to a minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. researchgate.net The root-mean-square deviation (RMSD) between the calculated and experimental geometries was used to assess the accuracy of the different functionals, with WB97XD showing a slightly better performance in that particular study. researchgate.net

For this compound, similar DFT calculations would be employed to predict its three-dimensional structure. The presence of two protonated nitrogen atoms in the dihydrochloride salt form will significantly influence the geometry of the piperazine ring, likely favoring a chair conformation with the protons in either axial or equatorial positions to minimize steric hindrance and electrostatic repulsion. The energy landscape can be mapped by calculating the energies of different conformers (e.g., chair vs. boat) and the transition states between them, providing insight into the molecule's conformational flexibility.

Table 1: Comparison of DFT Functionals for Geometry Optimization of a Piperazine Derivative

| Functional | Basis Set | Environment | Total Energy (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| B3LYP-D | 6-311++G** | Gas Phase | -30955 | 10.222 |

| WB97XD | 6-311++G** | Gas Phase | -30945 | 10.257 |

| B3LYP-D | 6-311++G** | Water | -30957 | - |

Data derived from a study on 1-phenylpiperazin-1,4-diium nitrate monohydrate. researchgate.net

Theoretical Prediction of Spectroscopic Parameters, including NMR Chemical Shifts

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant due to its ¹³C isotopic labeling.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects. pdx.edu Studies on other organic molecules have shown that functionals like B3LYP, B3PW91, mPW1PW91, and ωB97XD, combined with basis sets such as 6-31G(d,p) or DGDZVP2, can provide ¹H and ¹³C chemical shift predictions with high accuracy. pdx.edu For proton chemical shifts, in-solution geometry optimizations are often crucial for obtaining reliable results. pdx.edu

Table 2: Calculated vs. Experimental NMR Chemical Shifts (ppm) for 1-(4-Chlorophenyl) piperazine in DMSO

| Atom | Calculated ¹H | Experimental ¹H | Calculated ¹³C | Experimental ¹³C |

|---|---|---|---|---|

| C3, C5 (Piperazine) | 3.16 | 3.09 | 49.3 | 50.1 |

| C2, C6 (Piperazine) | 2.92 | 2.87 | 44.8 | 45.4 |

| C8, C12 (Phenyl) | 6.83 | 6.90 | 115.7 | 117.2 |

| C9, C11 (Phenyl) | 7.29 | 7.21 | 128.5 | 129.0 |

Data derived from a study on 1-(4-Chlorophenyl) piperazine. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics excels at describing the electronic structure of a molecule at a single, optimized geometry, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as solvent molecules.

For this compound, MD simulations can reveal the flexibility of the piperazine ring and the stability of its different conformations (e.g., chair-to-boat interconversion). A study on 2-substituted piperazines highlighted that the axial conformation was preferred for 1-acyl and 1-aryl derivatives. nih.gov MD simulations of piperazine-based systems in aqueous solution can also elucidate the structure and dynamics of the surrounding water molecules, which is crucial for understanding the compound's solubility and transport properties. nitech.ac.jp

In Silico Approaches to Molecular Interactions and Mechanistic Insight

Computational methods are invaluable for investigating how molecules interact with each other and for elucidating the step-by-step pathways of chemical reactions.

Computational Studies on Reaction Mechanisms Involving Piperazine Derivatives

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of reaction barriers and rates, providing insights into reaction feasibility and selectivity.

For instance, computational studies have been conducted to understand the mechanism of late-stage hydrazination reactions, which can involve piperazine-like structures. researchgate.net These studies can determine rate-limiting steps and the role of catalysts and bases in the reaction. researchgate.net Theoretical investigations into the atmospheric degradation of piperazine initiated by OH radicals have also been performed, mapping the potential energy surfaces for the reactions of the resulting piperazinyl radical. acs.org Such studies are crucial for predicting the stability and reactivity of piperazine-containing compounds in various chemical environments.

Elucidation of Ligand-Biomolecule Interactions via Molecular Docking and Dynamics

A significant area of research for piperazine derivatives is their application as pharmacologically active agents. Understanding how these molecules bind to biological targets like proteins and nucleic acids is key to their rational design and optimization. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Numerous studies have employed molecular docking to investigate the interactions of piperazine derivatives with various biological targets. For example, docking studies have been used to understand the binding of piperazine derivatives to the active site of urease, an enzyme implicated in diseases caused by Helicobacter pylori. nih.gov Other research has shown through docking that certain phenylpiperazine derivatives can bind to the minor groove of DNA and inhibit topoisomerase IIα, suggesting a potential mechanism for their anticancer activity. nih.gov

Following docking, MD simulations are often used to assess the stability of the predicted ligand-receptor complex and to observe any conformational changes that may occur upon binding. For this compound or its derivatives, these in silico methods would be essential for identifying potential biological targets and for providing a molecular-level understanding of the binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 3: Examples of Molecular Docking Studies with Piperazine Derivatives

| Piperazine Derivative | Biological Target | Key Findings |

|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA and Topoisomerase IIα | Groove-binding mechanism with DNA and interaction with the active center of topoisomerase IIα. nih.gov |

| Substituted piperazines | Urease | Identification of binding interactions within the enzyme's active site. nih.gov |

| Piperazine-1,3,4-oxadiazole-quinoline hybrids | GABAA Receptors | Determination of binding mode, orientation, and stability at the active site. scispace.com |

Emerging Research Avenues and Methodological Innovations for Isotopically Labeled Piperazines

Development of Novel Isotope Labeling Strategies and Precursors for Complex Molecules

The synthesis of isotopically labeled compounds is a foundational element of their application in research. Modern synthetic chemistry is focused on developing more efficient, specific, and versatile methods for incorporating stable isotopes into complex molecular structures. The incorporation of isotopes can be achieved either through direct synthesis using commercially available isotope-containing precursors or via exchange reactions, such as hydrogen/deuterium (B1214612) exchange. symeres.com

Research into novel, functionalized piperazine (B1678402) derivatives that can serve as building blocks for more complex molecules is an active area. researchgate.net For instance, studies have demonstrated the synthesis of N,N'-unsymmetrically functionalized piperazine derivatives, which can be used for bioorthogonal ligation, a type of chemistry that allows researchers to study molecules in their native biological environments. researchgate.net

Furthermore, the choice of precursor can be critical. Isotope Ratio Mass Spectrometry (IRMS) has been used to analyze the δ13C and δ15N isotopic ratios in benzylpiperazine hydrochloride (BZP·HCl) and its synthetic intermediates. researchgate.net This technique demonstrated that it was possible to discriminate between and correctly group the intermediates based on their isotopic signatures, which were derived from different precursor suppliers. researchgate.net This highlights the importance of precursor selection and characterization in the synthesis of labeled compounds like Piperazine-13C4 Dihydrochloride (B599025), as the isotopic purity of the precursor directly impacts the final product. The development of new labeled precursors is essential for creating a wider range of complex labeled molecules for research. symeres.com

Advances in Analytical Instrumentation and Data Processing for Complex Isotopic Mixtures

Recent innovations include the coupling of liquid chromatography (LC) with isotope ratio mass spectrometry (IRMS) and high-resolution mass spectrometry (HRMS). wiley.com This combination allows for the simultaneous analysis of compound-specific stable isotope ratios and detailed structural information, which is particularly valuable for identifying unknown compounds or those that co-elute during chromatographic separation. wiley.com

The increasing complexity of data generated by these advanced instruments necessitates sophisticated data processing software. Data reduction for techniques like laser ablation multi-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) is challenging due to spectral interferences and mass bias. rsc.org To address this, specialized software packages have been developed to automate and refine data analysis.

| Software | Primary Function | Key Features |

|---|---|---|

| Isotopo | Quantitative analysis of mass isotopomer data from GC-MS. uni-wuerzburg.denih.gov | Processes experimental isotopomer data; calculates natural and relative abundances, fractional molar abundances, and absolute enrichment; includes database management. uni-wuerzburg.denih.gov |

| Iso-Compass | Isotope data reduction for LA-MC-ICP-MS. rsc.org | Features background correction, mass bias correction (internal/external), interference correction, and a flexible formula editing mode for different isotope systems. rsc.org |

| IsoSource | Calculates ranges of source proportional contributions to a mixture when the number of sources is large. epa.gov | Uses isotopic signatures to determine the distribution of source proportions consistent with isotopic mass balance. epa.gov |

| Isoplot/Iolite | Analysis and visualization of isotopic data, particularly for geochronology and LA-ICP-MS. numberanalytics.com | Automates data processing, corrects for instrumental biases, and enables data visualization and interpretation. numberanalytics.com |

Integration of Stable Isotope Tracing with Multi-Omics Data Analysis for Systems-Level Understanding

Stable isotope tracing is a powerful method for tracking the journey of a metabolic substrate through various biochemical pathways, providing deep insights into the metabolic wiring of cells. nih.govmssm.edu This approach has become more accessible with the widespread adoption of high-resolution mass spectrometers. nih.gov By analyzing the labeling patterns in downstream metabolites, researchers can gain qualitative information about their origins and relative rates of production. nih.gov

The integration of stable isotope-resolved metabolomics (SIRM) with other "omics" fields, such as genomics and proteomics, offers a systems-level view of cellular function. A promising approach combines high-resolution LC-MS untargeted metabolomics with stable isotope tracing to globally explore metabolic pathway activities. nih.gov For example, cells can be fed a uniformly 13C-labeled substrate, like [U-13C] glucose, and the resulting labeled metabolites can be analyzed to see how specific genetic alterations or drug treatments affect metabolic networks. nih.gov

Another innovative technique combines stable isotope labeling with molecular networking. nih.gov In studies of fungi, stable isotope-labeled amino acids were added to culture media. Subsequent MS/MS analysis and molecular networking automatically detected both known and unknown related compounds that incorporated the labeled amino acids. nih.gov This method not only helped in determining the amino acid sequence of peptides but also provided information on their biosynthesis, demonstrating a powerful way to link genes to metabolites. nih.gov

Future Directions in Computational Modeling of Labeled Compounds in Biological Systems

Computational modeling is becoming an indispensable tool for interpreting experimental data and providing deeper insights into the structure, function, and dynamics of biomolecular systems. diva-portal.org Experimentally determined structures often provide a static snapshot, but computer simulations can model the dynamic behavior of molecules over time using physics-based theories. diva-portal.org

A key future direction is the development of modeling frameworks that can handle increasingly complex isotopic labeling data. Researchers have formulated a modeling framework for isotopic labeling that is generalized for large, heteronuclear moieties and arbitrary numbers of isotopic tracers, which makes it possible to simulate the isotopic labeling states of metabolites in highly complex biochemical networks. nih.gov

Furthermore, computational modeling can be guided and refined by experimental data from isotopic studies. For example, data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be converted into distance restraints to filter the results of protein docking simulations. ed.ac.uk This integration of experimental isotope data with computational platforms provides a more holistic view of the system under study. diva-portal.org As computational power grows and modeling algorithms become more sophisticated, the ability to accurately predict the behavior of isotopically labeled compounds like Piperazine-13C4 Dihydrochloride within a biological system will continue to improve, enhancing their utility in drug discovery and mechanistic studies.

Q & A

Q. What computational tools predict the isotopic effects of 13C on the vibrational spectra of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.